molecular formula C29H28FN3O4S2 B2770391 ethyl 2-{2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamido}-4-(4-fluorophenyl)thiophene-3-carboxylate CAS No. 670272-91-0

ethyl 2-{2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamido}-4-(4-fluorophenyl)thiophene-3-carboxylate

Cat. No.: B2770391
CAS No.: 670272-91-0
M. Wt: 565.68
InChI Key: ZSOXUNITFNWGQI-UHFFFAOYSA-N
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Description

This compound is a multifunctional heterocyclic molecule featuring a thiophene-3-carboxylate core linked to a tetrahydroquinoline moiety via a sulfanyl-acetamido bridge. Key structural elements include:

  • Thiophene ring: Substituted with a 4-(4-fluorophenyl) group and an ethyl carboxylate at the 3-position.
  • Sulfanyl-acetamido linker: Connects the thiophene core to a tetrahydroquinoline scaffold.
  • Tetrahydroquinoline moiety: Contains a cyano group at position 3, an ethyl group at position 4, and two methyl groups at position 7, along with a keto group at position 3.

The sulfanyl linkage may contribute to redox activity or metal chelation, relevant to antioxidant or anti-inflammatory applications .

Properties

IUPAC Name

ethyl 2-[[2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]acetyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28FN3O4S2/c1-5-18-19(13-31)26(32-21-11-29(3,4)12-22(34)24(18)21)39-15-23(35)33-27-25(28(36)37-6-2)20(14-38-27)16-7-9-17(30)10-8-16/h7-10,14H,5-6,11-12,15H2,1-4H3,(H,33,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSOXUNITFNWGQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC2=C1C(=O)CC(C2)(C)C)SCC(=O)NC3=C(C(=CS3)C4=CC=C(C=C4)F)C(=O)OCC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamido}-4-(4-fluorophenyl)thiophene-3-carboxylate typically involves multi-step organic reactions. The starting materials may include quinoline derivatives, thiophene carboxylates, and various reagents for functional group transformations. Common reaction conditions involve the use of organic solvents, catalysts, and controlled temperature and pressure settings.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-{2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamido}-4-(4-fluorophenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinoline N-oxides, while reduction could produce reduced quinoline derivatives

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits various biological activities, making it a candidate for further pharmacological exploration:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit tumor growth by inducing apoptosis in cancer cells. The incorporation of the quinoline moiety is associated with enhanced anticancer properties due to its ability to interact with DNA and disrupt cell cycle progression.
  • Antimicrobial Properties : The presence of sulfur and nitrogen heteroatoms in the structure may confer antimicrobial activity against a range of pathogens. Studies have shown that similar compounds can inhibit bacterial growth by disrupting cellular functions.
  • Anti-inflammatory Effects : Some derivatives have demonstrated potential in reducing inflammation by modulating inflammatory pathways, which could be beneficial for treating conditions like arthritis or other inflammatory diseases.

Case Study 1: Anticancer Screening

A study conducted on various quinoline-based compounds, including derivatives similar to ethyl 2-{2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamido}-4-(4-fluorophenyl)thiophene-3-carboxylate revealed significant cytotoxic effects against several cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism was attributed to the compound's ability to induce apoptosis and inhibit cell proliferation through modulation of signaling pathways involved in cell survival .

Case Study 2: Antimicrobial Activity

In vitro studies demonstrated that compounds related to this compound exhibited potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The mechanism involved disruption of bacterial cell wall synthesis .

Mechanism of Action

The mechanism of action of ethyl 2-{2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamido}-4-(4-fluorophenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.

    Pathways Involved: Biological pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-(2-Cyano-3-(Substituted Phenyl)Acrylamido)-4,5-Dimethylthiophene-3-Carboxylates

Structural Similarities :

  • Core : Shared thiophene-3-carboxylate scaffold.
  • Acrylamido linker : Analogous to the sulfanyl-acetamido bridge in the target compound but lacks sulfur.
  • Substituents : Variable aryl groups (e.g., 4-chlorophenyl, 4-methoxyphenyl) at the acrylamido position.

Key Differences :

  • Linker Chemistry : The target compound’s sulfanyl group may confer distinct electronic or steric effects compared to the acrylamido double bond in this series.
  • Tetrahydroquinoline vs.
2-[(3-Cyano-7,7-Dimethyl-5-oxo-4-thiophen-2-yl-1,4,6,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide

Structural Similarities :

  • Tetrahydroquinoline scaffold: Nearly identical substitution pattern (cyano, methyl, keto groups).
  • Sulfanyl-acetamido linker : Matches the target compound’s bridge.

Key Differences :

  • Thiophene vs. 4-Ethoxyphenyl : The target compound’s 4-fluorophenyl-thiophene hybrid may offer enhanced π-π stacking or solubility compared to the purely aromatic 4-ethoxyphenyl group.
  • Ethoxy vs. Fluorine : The ethoxy group in this analog is electron-donating, contrasting with fluorine’s electron-withdrawing nature.

Activity Implications :

Ethyl 7-Chloro-5-(2-Chlorophenyl)-2,3-dihydro-2-oxo-1H-1,4-benzodiazepine-3-carboxylate

Structural Similarities :

  • Ester functionality : Both compounds feature ethyl carboxylates, which influence solubility and bioavailability.

Key Differences :

  • Benzodiazepine vs. Thiophene-Tetrahydroquinoline: The benzodiazepine core is unrelated but highlights the prevalence of ester groups in bioactive molecules.

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity (Reported) Reference
Ethyl 2-{2-[(3-Cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamido}-4-(4-fluorophenyl)thiophene-3-carboxylate Thiophene-tetrahydroquinoline 4-Fluorophenyl, sulfanyl linker Hypothesized anti-inflammatory/antioxidant
Ethyl 2-(2-cyano-3-(4-chlorophenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate (3e) Thiophene 4-Chlorophenyl, acrylamido linker DPPH scavenging: 78.3%
2-[(3-Cyano-7,7-dimethyl-5-oxo-4-thiophen-2-yl-tetrahydroquinolin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide Tetrahydroquinoline 4-Ethoxyphenyl, sulfanyl linker Not reported

Research Implications and Gaps

  • Synthetic Methodology: The target compound’s synthesis likely parallels Knoevenagel condensation routes used for acrylamido-thiophenes , but the tetrahydroquinoline moiety may require additional steps (e.g., cyclization or sulfur incorporation).
  • Activity Prediction : Fluorine’s presence suggests improved pharmacokinetics over chloro/methoxy analogs, but empirical validation is needed.
  • Safety and Efficacy: No data exist for the target compound’s toxicity or in vivo performance, necessitating studies aligned with protocols in .

Biological Activity

Ethyl 2-{2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamido}-4-(4-fluorophenyl)thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H27N3O3SC_{24}H_{27}N_{3}O_{3}S, with a molecular weight of approximately 437.55 g/mol. Its structure features a quinoline core, a thiophene moiety, and various functional groups that contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may modulate the activity of enzymes or receptors involved in various biochemical pathways. The presence of cyano and thiol groups suggests potential interactions with nucleophiles and electrophiles, which can influence signaling pathways and cellular responses.

Biological Activities

Research indicates that the compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various pathogens. This is particularly relevant in the context of increasing antibiotic resistance.
  • Anticancer Potential : The structural components of the compound indicate potential anticancer activity. Compounds with similar structures have been shown to inhibit tumor cell proliferation and induce apoptosis in cancer cells.
  • Anti-inflammatory Effects : There is evidence to suggest that this compound may help modulate inflammatory responses, making it a candidate for further investigation in inflammatory diseases.
  • Neuroprotective Properties : Some derivatives of quinoline compounds have demonstrated neuroprotective effects, indicating that this compound may also contribute to neuronal health and resilience against neurodegeneration.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cell lines
Anti-inflammatoryReduction in pro-inflammatory cytokines
NeuroprotectiveProtection against oxidative stress in neurons

Example Research Findings

  • Antimicrobial Studies : A study evaluated the antimicrobial efficacy of various quinoline derivatives, including similar compounds to this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups .
  • Cancer Cell Line Testing : In vitro assays on breast cancer cell lines demonstrated that the compound could significantly reduce cell viability at concentrations above 10 µM. Mechanistic studies suggested activation of caspase pathways leading to apoptosis .
  • Inflammation Models : In an animal model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in decreased levels of TNF-alpha and IL-6 in serum samples, indicating its potential as an anti-inflammatory agent .

Q & A

Q. What are the optimal reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions requiring controlled parameters. Key steps include:

  • Solvent selection : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is recommended for solvating reactants and intermediates due to their high polarity and thermal stability .
  • Temperature control : Reactions typically proceed at 60–80°C to balance reaction rate and selectivity .
  • Purification : Column chromatography or recrystallization is used to isolate the final product. Monitor purity via HPLC (>95% purity threshold) .

Q. How should researchers handle safety and toxicity concerns during experiments?

  • Hazard mitigation : Use fume hoods, nitrile gloves, and eye protection. The compound may cause skin/eye irritation (H315, H319) and respiratory sensitization (H334) .
  • First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
  • Waste disposal : Neutralize with alkaline solutions before incineration to minimize environmental toxicity .

Q. What analytical techniques are essential for structural confirmation?

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions and functional groups (e.g., ester, thioether, fluorophenyl) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., expected m/z for C27H27FN2O4S2C_{27}H_{27}FN_2O_4S_2) .
  • X-ray crystallography : Resolve crystal structure to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Experimental replication : Standardize assay protocols (e.g., cell lines, incubation times) to minimize variability .
  • Computational validation : Perform molecular docking to correlate structural features (e.g., fluorophenyl moiety) with target binding affinity .
  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .

Q. What strategies optimize yield in large-scale synthesis?

  • Catalyst screening : Test palladium or copper catalysts for Suzuki-Miyaura cross-coupling steps to enhance efficiency .
  • Flow chemistry : Implement continuous flow reactors to improve heat/mass transfer and reduce side reactions .
  • Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progression in real time .

Q. How does the fluorophenyl substituent influence structure-activity relationships (SAR)?

  • Electron-withdrawing effects : The 4-fluorophenyl group enhances metabolic stability by reducing cytochrome P450-mediated oxidation .
  • Comparative studies : Replace the fluorophenyl group with chlorophenyl or methoxyphenyl analogs to assess changes in bioactivity (e.g., IC50_{50} shifts in kinase inhibition assays) .
  • Crystallographic analysis : Study π-π stacking interactions between the fluorophenyl ring and hydrophobic enzyme pockets .

Q. What are the challenges in assessing the compound’s environmental toxicity?

  • Degradation studies : Perform photolysis or hydrolysis under controlled pH/temperature to identify persistent metabolites .
  • Ecotoxicity assays : Use Daphnia magna or algae models to evaluate acute/chronic toxicity (e.g., EC50_{50} values) .
  • Bioaccumulation potential : Calculate log PP (octanol-water partition coefficient) to predict environmental persistence .

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